molecular formula C5H2N2O2S B13165771 3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid

3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid

Cat. No.: B13165771
M. Wt: 154.15 g/mol
InChI Key: WYHCRPFAIKBSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole: A simpler analog with similar biological activities.

    1,3,4-Thiadiazole: Another isomer with distinct chemical properties and applications.

    1,2,5-Thiadiazole: Known for its use in different industrial applications.

Uniqueness

3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid is unique due to the presence of both the thiadiazole ring and the prop-2-ynoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H2N2O2S

Molecular Weight

154.15 g/mol

IUPAC Name

3-(thiadiazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C5H2N2O2S/c8-5(9)2-1-4-3-10-7-6-4/h3H,(H,8,9)

InChI Key

WYHCRPFAIKBSKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)C#CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.